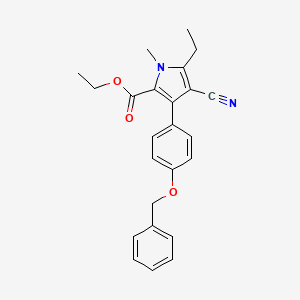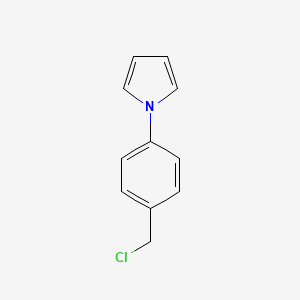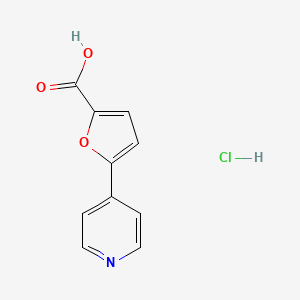
5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 225.63 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7NO3.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H . This code represents the molecular structure of the compound, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the sources I accessed.Applications De Recherche Scientifique
Analytical and Spectral Study Applications
5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride's derivatives have been explored for their chelating properties with transition metals. Patel (2020) investigated the antimicrobial activity of these compounds against human pathogenic bacteria, finding variable inhibition effects based on the compound used (Patel, 2020).
Synthesis of New Compounds
In the realm of synthetic chemistry, derivatives of this compound have been used to create new chemical structures. Kandinska, Kozekov, and Palamareva (2006) studied its reaction with homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the synthesis of new tetrahydroisoquinolinones (Kandinska et al., 2006).
Biomedical Applications
In the biomedical field, derivatives of 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride have shown potential. For example, Jeon et al. (2017) synthesized a novel derivative that acted as a DNA intercalative human topoisomerase IIα catalytic inhibitor with anticancer activity (Jeon et al., 2017).
Enzyme-Catalyzed Oxidation
In enzymology, derivatives have been used in the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural, a process important in biobased chemical production. Dijkman, Groothuis, and Fraaije (2014) identified enzymes capable of this conversion, demonstrating efficient and environmentally friendly oxidation processes (Dijkman et al., 2014).
Antimicrobial Activity
Furthermore, compounds derived from 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride have been researched for their antimicrobial properties. Hrasna, Ürgeová, and Krutošíková (2012) explored the antimicrobial activity of furo[3,2-C]Pyridine derivatives against bacteria and fungi, indicating their potential in antimicrobial treatments (Hrasna et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
5-pyridin-4-ylfuran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-6H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZMKYQFSDUTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(O2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



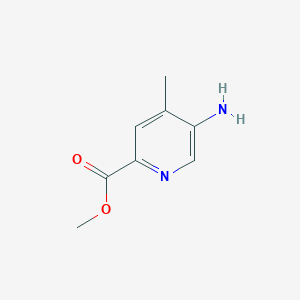
![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)
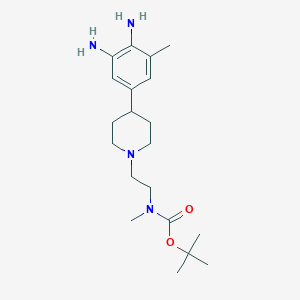
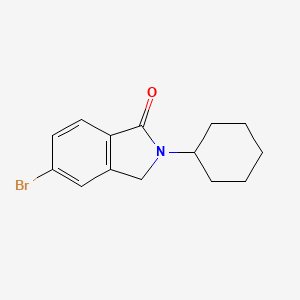
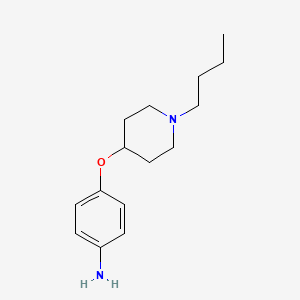
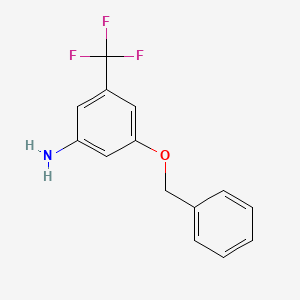

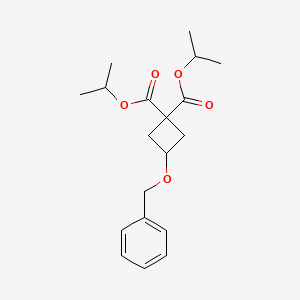
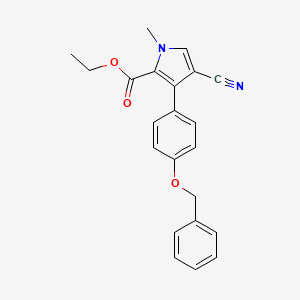
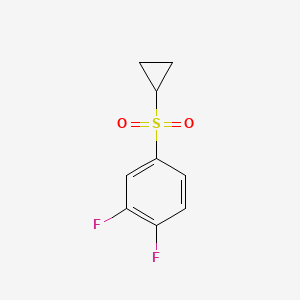
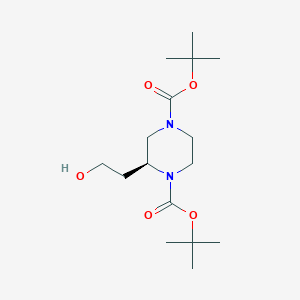
![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)
